molecular formula C16H15N3O2 B7585110 N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylquinoline-6-carboxamide

N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylquinoline-6-carboxamide

Katalognummer B7585110
Molekulargewicht: 281.31 g/mol
InChI-Schlüssel: JDXYDGFAXPEXAF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylquinoline-6-carboxamide, also known as DMXAA, is a small molecular compound that has been studied for its potential use in cancer treatment. DMXAA was first discovered in the late 1990s and has since been the subject of numerous scientific studies.

Wirkmechanismus

N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylquinoline-6-carboxamide's mechanism of action is not fully understood, but it is believed to work by activating the immune system and inducing the production of cytokines. Cytokines are proteins that play a role in the immune response and can help to fight cancer cells. N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylquinoline-6-carboxamide has been shown to induce the production of tumor necrosis factor-alpha (TNF-alpha), a cytokine that can cause tumor cell death.
Biochemical and Physiological Effects:
N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylquinoline-6-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of cytokines, including TNF-alpha and interferon-gamma (IFN-gamma). N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylquinoline-6-carboxamide has also been shown to increase the number of immune cells, such as T cells and natural killer cells, in the blood.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylquinoline-6-carboxamide is that it has been shown to have anti-tumor activity in a variety of cancer cell lines. Additionally, it has been shown to enhance the effectiveness of chemotherapy and radiation therapy in preclinical studies. However, there are also limitations to using N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylquinoline-6-carboxamide in lab experiments. For example, its mechanism of action is not fully understood, and it may have different effects depending on the specific type of cancer being studied.

Zukünftige Richtungen

There are a number of future directions for N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylquinoline-6-carboxamide research. One area of research is focused on understanding its mechanism of action and how it can be used in combination with other cancer therapies. Another area of research is focused on developing new formulations of N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylquinoline-6-carboxamide that can be used in clinical trials. Additionally, there is ongoing research into the potential use of N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylquinoline-6-carboxamide in combination with immunotherapy for cancer treatment.

Synthesemethoden

N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylquinoline-6-carboxamide can be synthesized through a multi-step process that involves the reaction of various chemical compounds. The synthesis method typically involves the use of organic solvents and requires careful attention to detail to ensure the purity of the final product. The exact synthesis method used may vary depending on the specific application of N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylquinoline-6-carboxamide.

Wissenschaftliche Forschungsanwendungen

N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylquinoline-6-carboxamide has been studied for its potential use in cancer treatment. Specifically, it has been shown to have anti-tumor activity in a variety of cancer cell lines, including lung, breast, and colon cancer. N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylquinoline-6-carboxamide has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in preclinical studies.

Eigenschaften

IUPAC Name

N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylquinoline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-10-15(11(2)21-18-10)19(3)16(20)13-6-7-14-12(9-13)5-4-8-17-14/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDXYDGFAXPEXAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)N(C)C(=O)C2=CC3=C(C=C2)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.